Propan-2-yl carbonothiocyanatidate
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Overview
Description
2-Propyloxycarbonylthiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a propyloxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyloxycarbonylthiocyanate can be synthesized through a multi-step process involving the reaction of propyloxycarbonyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Propyloxycarbonyl chloride} + \text{Potassium thiocyanate} \rightarrow \text{2-Propyloxycarbonylthiocyanate} + \text{Potassium chloride} ]
Industrial Production Methods: In an industrial setting, the production of 2-propyloxycarbonylthiocyanate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Propyloxycarbonylthiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl compounds, while reduction can produce thiols or amines.
Scientific Research Applications
2-Propyloxycarbonylthiocyanate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-propyloxycarbonylthiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 2-Methyloxycarbonylthiocyanate
- 2-Ethyloxycarbonylthiocyanate
- 2-Butyloxycarbonylthiocyanate
Comparison: 2-Propyloxycarbonylthiocyanate is unique due to its specific propyloxycarbonyl group, which imparts distinct chemical properties compared to its analogs. The length and structure of the alkyl chain can influence the reactivity and stability of the compound, making it suitable for particular applications where other similar compounds may not be as effective.
Properties
CAS No. |
57361-49-6 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
propan-2-yl thiocyanatoformate |
InChI |
InChI=1S/C5H7NO2S/c1-4(2)8-5(7)9-3-6/h4H,1-2H3 |
InChI Key |
FLWRVFHXJHTMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)SC#N |
Origin of Product |
United States |
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